2-amino-N-(2,4-dimethylphenyl)benzamide

Vue d'ensemble

Description

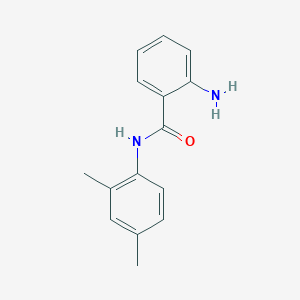

2-amino-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O. It is a benzamide derivative characterized by the presence of an amino group and a dimethylphenyl group attached to the benzamide core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Chemical Structure :

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

Reactions :

The compound undergoes several key chemical reactions:

- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : Reduction can yield amines or alcohols via sodium borohydride.

- Substitution : Electrophilic substitution reactions can occur at the aromatic ring with halogens or nitrating agents.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Amines, Alcohols |

| Substitution | Bromine in acetic acid | Halogenated derivatives |

Chemistry

In synthetic organic chemistry, 2-amino-N-(2,4-dimethylphenyl)benzamide serves as a building block for more complex molecules. Its unique structure allows for the modification of chemical properties and functionalities in various synthetic pathways.

Biology

Research indicates potential biological activities:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth.

- Antioxidant Properties : Exhibits properties that may protect against oxidative stress.

Medicine

The compound is investigated for several therapeutic effects:

- Anti-inflammatory Activity : It may inhibit enzymes involved in inflammatory pathways, showing promise in treating conditions like arthritis.

- Anticancer Potential : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting it could be a candidate for cancer therapy.

Case Study Example

A study explored the anticancer effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation more effectively than standard treatments like cisplatin .

Industrial Applications

In industry, this compound is utilized in:

- Development of Specialty Chemicals : Its properties make it suitable for creating new materials with specific characteristics.

- Chemical Processes : It plays a role in various chemical reactions aimed at producing desired compounds efficiently.

Mécanisme D'action

The mechanism of action of 2-amino-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzamide core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(2,6-dimethylphenyl)benzamide

- 4-amino-N-(2,4-dimethylphenyl)benzamide

- 2-amino-N-(3,4-dimethylphenyl)benzamide

Uniqueness

2-amino-N-(2,4-dimethylphenyl)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .

Activité Biologique

2-amino-N-(2,4-dimethylphenyl)benzamide, with the molecular formula C₁₅H₁₆N₂O and a molecular weight of approximately 240.30 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted anilines with benzoyl chloride or similar reagents. The compound has been characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant activity . This was assessed through various assays measuring total antioxidant capacity, free radical scavenging ability, and metal chelation properties. Such activities are crucial for developing compounds that can mitigate oxidative stress-related diseases.

Anticancer Properties

A notable area of investigation is the anticancer potential of this compound. Similar benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds designed based on the structural framework of this compound have demonstrated cytotoxic effects against human leukemia cell lines such as K562 and prostate cancer cell lines like DU145.

The dual inhibition mechanism targeting both Bcr-Abl and histone deacetylase (HDAC) pathways is particularly noteworthy. These compounds were synthesized and tested for their ability to induce apoptosis in cancer cells, showcasing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antibacterial Activity

Preliminary studies have also explored the antibacterial properties of this compound. The compound exhibited activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study focused on synthesizing new derivatives based on this compound assessed their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to the parent compound, with significant induction of apoptosis observed in cell cycle analysis (Table 1).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.5 | K562 |

| Derivative A | 0.4 | MDA-MB-231 |

| Derivative B | 1.5 | DU145 |

Table 1: Cytotoxicity of selected compounds against cancer cell lines.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated a robust ability to scavenge free radicals and chelate metals, suggesting its potential as an antioxidant agent.

| Assay Type | Result |

|---|---|

| Total Antioxidant Capacity | High |

| Free Radical Scavenging | Moderate |

| Metal Chelation | Significant |

Table 2: Summary of antioxidant activity assays.

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-02-5 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.